Sigma-2 Receptor Bias Conferred by the 2-Pyridyl Moiety vs. 3-Pyridyl, 4-Pyridyl, and 3-Phenylpropyl Analogs
The 2-pyridyl substituent at the N4 position is the primary structural feature that drives sigma-2 receptor preference. In the study by Stavitskaya et al. (2010), the lead (2-pyridyl)piperazine compound 6 (1-(3-phenylpropyl)-4-(2-pyridyl)piperazine) displayed a Ki of 4.91 ± 0.77 nM at σ2 receptors versus 82.9 ± 0.21 nM at σ1, yielding a σ1/σ2 selectivity ratio of 16.9—indicative of pronounced σ2 bias [1]. In contrast, (3-pyridyl)piperazines and (4-pyridyl)piperazines (compounds 1–4) showed σ1/σ2 ratios of 0.19–0.60, favoring σ1. The (2-pyridyl)piperazine compound 5 (1-(2-phenylethyl)-4-(2-pyridyl)piperazine), which lacks the 3,4-dimethoxy substitution present in CAS 102233-07-8, exhibited substantially weaker affinity for both subtypes (σ1 Ki = 326 nM, σ2 Ki = 119 nM; ratio 2.7) [1]. SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine), which replaces the 2-pyridyl with a 3-phenylpropyl group, shows the inverted selectivity profile: σ1 Ki = 4.63 nM, σ2 Ki = 63.09 nM, σ1/σ2 ≈ 0.07 [2]. The target compound CAS 102233-07-8 combines the 2-pyridyl (σ2-favoring) element with the 3,4-dimethoxyphenethyl group, positioning it as a scaffold with predicted σ2 bias that is structurally distinct from both the σ1-selective SA4503 series and the non-methoxylated (2-pyridyl)piperazines.
| Evidence Dimension | Sigma receptor subtype binding affinity and selectivity (σ1/σ2 Ki ratio) |
|---|---|
| Target Compound Data | Not directly determined in the available literature; inferred from class SAR to possess σ2-biased binding due to the 2-pyridyl pharmacophore. |
| Comparator Or Baseline | Compound 6 (1-(3-phenylpropyl)-4-(2-pyridyl)piperazine): σ1 Ki = 82.9 ± 0.21 nM, σ2 Ki = 4.91 ± 0.77 nM, σ1/σ2 = 16.9. SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine): σ1 Ki = 4.63 ± 0.21 nM, σ2 Ki = 63.09 ± 4.33 nM, σ1/σ2 ≈ 0.07. |
| Quantified Difference | The 2-pyridyl scaffold (Compound 6) achieves an approximately 240-fold shift in σ1/σ2 selectivity ratio relative to the 3-phenylpropyl scaffold (SA4503)—from 0.07 to 16.9. |
| Conditions | Radioligand displacement assays: σ1 labeled with [3H](+)-pentazocine (5 nM); σ2 labeled with [3H]DTG (3 nM) in the presence of 300 nM (+)-pentazocine; rat brain membranes (Stavitskaya et al., 2010) and σ1/σ2 binding in guinea pig brain membranes (Lever et al., 2006). |
Why This Matters
For researchers developing sigma-2–selective pharmacological tools or investigating sigma-2–mediated neuroprotection and methamphetamine neurotoxicity, the 2-pyridyl architecture of CAS 102233-07-8 is essential; substitution with a 3-pyridyl, 4-pyridyl, or 3-phenylpropyl congener would invert or abolish sigma-2 preference.
- [1] Stavitskaya, L.; Seminerio, M. J.; Matthews-Tsourounis, M. M.; Matsumoto, R. R.; Coop, A. The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands. Bioorganic & Medicinal Chemistry Letters, 2010, 20(8), 2564–2565. doi: 10.1016/j.bmcl.2010.02.087. View Source
- [2] Lever, J. R.; Gustafson, J. L.; Xu, R.; Allmon, R. L.; Lever, S. Z. Synthesis and evaluation of 11C- and 18F-labeled 1-[2-(4-alkoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazines as sigma receptor ligands for positron emission tomography studies. Nuclear Medicine and Biology, 2006, 33(2), 211–219. (SA4503 affinity: σ1 Ki = 4.63 ± 0.21 nM, σ2 Ki = 63.09 ± 4.33 nM). View Source
